molecular formula C6H13NO B1267683 1-Amino-3,3-dimethylbutan-2-one CAS No. 82962-91-2

1-Amino-3,3-dimethylbutan-2-one

Cat. No.: B1267683
CAS No.: 82962-91-2
M. Wt: 115.17 g/mol
InChI Key: CRTRUQUJSMFWPD-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dynamics in Plastic Crystalline Phases

1-Amino-3,3-dimethylbutan-2-one, as part of the dimethylbutanol family, contributes to understanding the dynamics in plastic crystalline phases. Research has shown that compounds like 3,3-dimethylbutan-2-ol exhibit rich solid-state polymorphism, including plastic crystalline phases. Studies using fast field cycling 1H NMR relaxometry reveal insights into molecular motions, reorientations, and self-diffusion in these phases (Carignani et al., 2018).

Synthesis of Amino Alcohol Catalysts

This compound derivatives have been synthesized for use as amino alcohol catalysts in asymmetric alkylation of aldehydes. For example, the preparation of (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol, based on the resolution of the racemate, has been described for the asymmetric ethylation of trans-crotonaldehyde (Hoard et al., 1999).

Incorporation into Beta-Peptides

Research has been conducted on incorporating derivatives of this compound into beta-peptides. This includes the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their integration into rigid beta-peptides, offering insights into peptide structure and dynamics (Izquierdo et al., 2005).

Study in Mutagenesis

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, a derivative, has been studied for its role in mutagenesis. Research shows it can inhibit the binding activity of T4 endonuclease V to UV-damaged DNA, thus providing insights into DNA repair mechanisms and co-mutagenic effects (Shimoi et al., 1996).

Structure Elucidation in Drug Design

The compound has been investigated in the context of designer drugs, aiding in the structure elucidation of complex molecules. For example, detailed NMR and mass spectrometric techniques have been used to elucidate the structure of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide (Girreser et al., 2016).

Stevens Rearrangement in Organic Chemistry

3,3-dimethylbutan-2-onyl-substituted dimethylammonium salts, related to this compound, have been used in the Stevens rearrangement, a notable reaction in organic synthesis (Manukyan, 2015).

Safety and Hazards

1-Amino-3,3-dimethylbutan-2-one is flammable . It can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

1-amino-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRUQUJSMFWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330112
Record name 1-amino-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82962-91-2
Record name 1-amino-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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